4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
CAS No.: 2548990-56-1
Cat. No.: VC11828407
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548990-56-1 |
|---|---|
| Molecular Formula | C13H20N4O2 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | [3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C13H20N4O2/c1-11-6-14-17(7-11)10-12-8-16(9-12)13(18)15-2-4-19-5-3-15/h6-7,12H,2-5,8-10H2,1H3 |
| Standard InChI Key | USPAWHFKDULTKS-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)N3CCOCC3 |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)N3CCOCC3 |
Introduction
4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is a complex organic molecule that integrates a morpholine ring with an azetidine moiety and a pyrazole group. Its structure features a carbonyl group attached to the azetidine, which is further substituted by a 4-methyl-1H-pyrazol-1-yl group. This unique combination of functional groups contributes to its potential utility in various chemical and biological applications.
Synthesis
The synthesis of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine typically involves several key steps, although detailed synthesis protocols are not well-documented in the literature. The process likely requires careful optimization of reaction conditions to ensure high yields and purity.
Biological Activity and Potential Applications
While specific biological activities of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine are not extensively documented, compounds with similar structures often exhibit significant pharmacological effects. Pyrazole derivatives, for instance, have been noted for their anti-inflammatory, analgesic, and anti-cancer properties . The biological activity of this compound may involve interactions with specific biochemical pathways or targets, although detailed studies are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Pyrazole rings, aniline | Multiple pyrazole substitutions enhance reactivity |
| N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine | Azetidine, pyrazole | Cyclopentyl group adds steric bulk |
| 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin} | Azetidine, brominated pyrazole | Halogen substitution increases reactivity |
| 3-{3-[4-chloro-1H-pyrazol]} | Azetidine, chlorinated pyrazole | Chlorine enhances electrophilic character |
Future Research Directions
To fully understand the biological relevance and potential therapeutic applications of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine, further research is needed. This should include interaction studies to elucidate how the compound interacts with biological targets and detailed investigations into its pharmacokinetic properties.
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